MAGNESIUM NITRIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

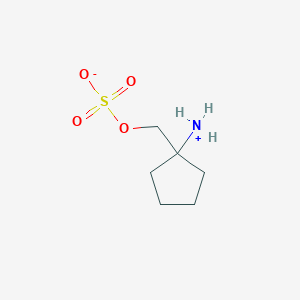

Magnesium Nitride is an inorganic compound composed of three atoms of Magnesium and two atoms of Nitrogen . It is naturally present as a greenish-yellow powder at room temperature and pressure .

Synthesis Analysis

Magnesium Nitride can be synthesized by the direct nitridation reaction of Magnesium powder with Nitrogen gas . This process involves heating the Magnesium powder with Nitrogen gas for 60 minutes at a temperature between 650 degrees C and 800 degrees C . Another method involves the reaction of highly reactive Magnesium with Nitrogen at 450°C under normal pressure .Molecular Structure Analysis

Magnesium Nitride has a cubic structure with a lattice constant a = 0.997 nm . The structure consists of three cations of Magnesium (Mg2+) and two anions of Nitrogen (N3-) .Chemical Reactions Analysis

Magnesium Nitride reacts with water to produce Magnesium Hydroxide and Ammonia gas . When Magnesium is burned in air, some Magnesium Nitride is formed in addition to the principal product, Magnesium Oxide . Thermal decomposition of Magnesium Nitride gives Magnesium and Nitrogen gas .Physical And Chemical Properties Analysis

Magnesium Nitride is greenish yellow in color and exists as a powder at room temperature and normal pressure . It has a molar mass of 100.95 g/mol and a density of 2.712 g/cm3 . It can dissolve in acid and water but is slightly soluble in ether and ethanol .Applications De Recherche Scientifique

Catalyst for Producing Metal and Non-Metal Nitrides

- Scientific Field: Theoretical Chemistry .

- Application Summary: Magnesium nitride has been widely used as a catalyst to produce certain metal nitrides and non-metal nitrides .

- Methods of Application: The initial preparation methods of Mg₃N₂ are direct nitriding and low-pressure chemical vapor deposition of magnesium . However, these methods require high-cost equipment and exhibit low yield and low reaction stability . Mg₃N₂ nanocrystalline powders can be prepared from massive magnesium by thermal plasma under atmospheric pressure .

- Results or Outcomes: The Mg₃N₂ clusters exhibit higher chemical activity .

Synthetic Cubic Boron Nitride

- Scientific Field: Material Science .

- Application Summary: Mg₃N₂ has been applied to synthetic cubic boron nitride .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results or Outcomes: The specific results or outcomes are not mentioned in the source .

High Thermal Conductivity Materials

- Scientific Field: Material Science .

- Application Summary: Mg₃N₂ has also been applied to prepare materials with high thermal conductivity .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Recovery of Nuclear Fuel

- Scientific Field: Nuclear Chemistry .

- Application Summary: Magnesium nitride plays an important role in the recovery of nuclear fuel .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Purification of Magnesium Alloy Melt

- Scientific Field: Metallurgy .

- Application Summary: Magnesium nitride is used in the purification of magnesium alloy melt .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Catalyst in the Formation of hBN Reaction

- Scientific Field: Chemical Engineering .

- Application Summary: Magnesium nitride acts as a catalyst in the formation of hBN reaction .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Synthesis of Other Nitride Compounds

- Scientific Field: Material Science .

- Application Summary: Magnesium nitride can be used to prepare other nitride compounds with properties such as corrosion resistance, high hardness, wear resistance, high-temperature resistance, and high thermal conductivity .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Preparation of Special Ceramic Materials

- Scientific Field: Ceramics Engineering .

- Application Summary: Magnesium nitride is used in the preparation of special ceramic materials .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Foaming Agent for Making Special Alloy

- Scientific Field: Metallurgy .

- Application Summary: Magnesium nitride is used as a foaming agent for making special alloy .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Safety And Hazards

Orientations Futures

Magnesium Nitride is a group II nitride semiconductor with a direct band gap in the 2.5–3.0 eV range at room temperature . It is of technological relevance for various optoelectronic applications, including lasers, light-emitting diodes, and solar cells . Magnesium Nitride has the potential of satisfying the recent demands of aerospace, automobile, biomedical, defense, marine, and electronics industries .

Propriétés

Numéro CAS |

12057-71-5 |

|---|---|

Nom du produit |

MAGNESIUM NITRIDE |

Formule moléculaire |

Mg3N2 |

Poids moléculaire |

100.93 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.